(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid: A Technical Guide for Drug Development Professionals
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic Acid: A Technical Guide for Drug Development Professionals
Introduction
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a heterocyclic organic compound featuring a 4-azaindole scaffold. This structure is considered a "privileged" motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1] As a boronic acid derivative, its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds essential for the construction of complex pharmaceutical candidates.[1][2] This guide provides an in-depth overview of the chemical properties, reactivity, and experimental applications of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid for researchers and scientists in the field of drug discovery.
Core Chemical and Physical Properties
The fundamental properties of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid are summarized below. While comprehensive experimental data for properties such as melting and boiling points are not widely published, the key identifiers and calculated values are provided.
| Property | Value | Reference |
| Chemical Formula | C₇H₇BN₂O₂ | [3] |
| Molecular Weight | 161.95 g/mol | [4] |
| CAS Number | 1253911-17-9 | [3] |
| MDL Number | MFCD18255867 | [3] |
| PubChem CID | 67512345 | [3] |
| Appearance | Solid (typical for boronic acids) | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
Reactivity and Stability in Synthesis
The utility of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is defined by its reactivity in cross-coupling reactions and its inherent stability challenges.
Suzuki-Miyaura Cross-Coupling
This compound is an essential reagent for Suzuki-Miyaura cross-coupling, a powerful method for creating biaryl and heteroaryl structures. However, the reactivity of heteroaryl boronic acids is influenced by a delicate balance of electronic effects and stability.[2]
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Electronic Nature : The 1H-pyrrolo[3,2-b]pyridine system contains a π-deficient pyridine ring. This electron-withdrawing nature can present challenges, potentially slowing the critical transmetalation step in the catalytic cycle.[2] Furthermore, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2]
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Protodeboronation : The most significant and common side reaction for boronic acids, particularly electron-deficient heteroaryl ones, is protodeboronation.[2][5] This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the yield of the desired coupled product.[2]
Stability and Handling
Heterocyclic boronic acids are known to be unstable and can decompose upon storage on the benchtop under air.[6] This decomposition can occur via protodeboronation, oxidation, or polymerization.[6] For challenging couplings or long-term storage, more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates have been developed to allow for the slow release of the active boronic acid in situ, mitigating decomposition.[6]
Experimental Protocols
The following are representative experimental protocols for the use of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Optimization for specific substrates is often necessary.
General Protocol for Suzuki-Miyaura Coupling
This procedure is adapted from established methods for coupling heteroaryl boronic acids with aryl or heteroaryl halides.[1][2][7]
Materials:
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(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, DMF, or THF)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (1.5 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂) and, if required, the phosphine ligand.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 organic:water ratio) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in the design of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes by phosphorylating proteins, and their dysregulation is a hallmark of many diseases, including cancer. By using (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, medicinal chemists can readily synthesize libraries of novel compounds to probe structure-activity relationships (SAR) and develop potent and selective inhibitors.
The general strategy involves coupling the boronic acid with a functionalized aryl or heteroaryl halide to construct the core of a potential drug candidate. This core can then be further modified to optimize properties such as target binding affinity, selectivity, and pharmacokinetic profile (ADME).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
